molecular formula C11H10BrN B3228087 2-(Aminomethyl)-4-bromonaphthalene CAS No. 1261623-35-1

2-(Aminomethyl)-4-bromonaphthalene

Cat. No.: B3228087
CAS No.: 1261623-35-1
M. Wt: 236.11
InChI Key: NAJMJZHBPFJNNO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-bromonaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a bromine atom attached to the naphthalene ring

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-4-bromonaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed:

Scientific Research Applications

2-(Aminomethyl)-4-bromonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-bromonaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

  • 2-(Aminomethyl)naphthalene
  • 4-Bromonaphthalene
  • 2-Bromo-4-methylnaphthalene

Comparison: 2-(Aminomethyl)-4-bromonaphthalene is unique due to the presence of both an aminomethyl group and a bromine atom on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 2-(Aminomethyl)naphthalene lacks the bromine atom, limiting its reactivity in halogen-specific reactions, while 4-Bromonaphthalene lacks the aminomethyl group, reducing its potential for hydrogen bonding and nucleophilic substitution .

Properties

IUPAC Name

(4-bromonaphthalen-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJMJZHBPFJNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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